molecular formula C9H7ClF2O B14868534 2-Chloro-1-(2,5-difluorophenyl)propan-1-one

2-Chloro-1-(2,5-difluorophenyl)propan-1-one

Cat. No.: B14868534
M. Wt: 204.60 g/mol
InChI Key: QGDIWNINYZREAL-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-difluorophenyl)propan-1-one is an organic compound with the molecular formula C9H7ClF2O It is a derivative of propanone, where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-difluorophenyl)propan-1-one typically involves the chlorination of 1-(2,5-difluorophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-difluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) under basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of amides or ethers.

    Reduction: Formation of 2-chloro-1-(2,5-difluorophenyl)propan-1-ol.

    Oxidation: Formation of 2-chloro-1-(2,5-difluorophenyl)propanoic acid.

Scientific Research Applications

2-Chloro-1-(2,5-difluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

2-chloro-1-(2,5-difluorophenyl)propan-1-one

InChI

InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5H,1H3

InChI Key

QGDIWNINYZREAL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)F)F)Cl

Origin of Product

United States

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